REACTION_CXSMILES
|
NC1S[C:4]([CH:9]=[O:10])=[CH:5][C:6]=1[C:7]#[N:8].C(CC[N:15](CC)[C:16]1[CH:21]=[CH:20]C=C(C)C=1)#N.C(O)(=[O:27])C>>[C:16]([CH2:21][C:20]([O:10][CH2:9][CH3:4])=[O:27])#[N:15].[NH:8]1[CH2:9][CH2:4][CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CC1C#N)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCN(C1=CC(=CC=C1)C)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |